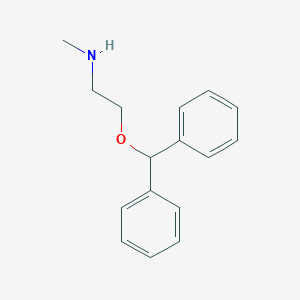

2-(Diphenylmethoxy)-N-methylethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzhydryloxy-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSLYHYWLYGAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53499-40-4 (hydrochloride) | |

| Record name | Monodesmethyldiphenhydramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50169893 | |

| Record name | Desmethyldiphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17471-10-2 | |

| Record name | N-Desmethyldiphenhydramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17471-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monodesmethyldiphenhydramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyldiphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORDIPHENHYDRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SFV0923XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Nordiphenhydramine

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Nordiphenhydramine, the primary N-demethylated metabolite of the first-generation antihistamine Diphenhydramine, is a compound of significant interest in pharmaceutical research, particularly in the fields of drug metabolism, pharmacokinetics, and toxicology. A thorough understanding of its fundamental chemical and physical properties is paramount for the development of robust analytical methods, the interpretation of metabolic studies, and the assessment of its pharmacological and toxicological profile. This guide provides a comprehensive overview of Nordiphenhydramine's core physicochemical characteristics and outlines detailed, field-proven experimental protocols for their determination. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for regulatory submissions and advanced drug development programs.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. Nordiphenhydramine is systematically identified by several key descriptors.

-

IUPAC Name: 2-(diphenylmethoxy)-N-methylethanamine[1]

-

Synonyms: N-Desmethyldiphenhydramine, Monodesmethyldiphenhydramine, Dimenhydrinate Impurity F[1][2]

-

Chemical Formula: C₁₆H₁₉NO[4]

-

Molecular Structure:

The structure consists of a benzhydryl ether moiety linked via a two-carbon chain to a secondary amine (N-methyl). This structure is directly derived from its parent compound, Diphenhydramine (2-(diphenylmethoxy)-N,N-dimethylethanamine), through the metabolic removal of one methyl group from the tertiary amine.[5]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or its metabolite are critical determinants of its behavior in both in vitro and in vivo systems, influencing everything from solubility and absorption to distribution and excretion.

Table 1: Summary of Key Physicochemical Properties of Nordiphenhydramine

| Property | Value | Source |

| Molecular Weight | 241.33 g/mol (Free Base) | [4] |

| 277.79 g/mol (HCl Salt) | [3][6] | |

| Physical Form | Expected to be a solid at room temperature. | Inferred |

| Melting Point (°C) | Data not readily available in cited literature. Comparable to Diphenhydramine HCl (168-172 °C).[7] | Inferred |

| Boiling Point (°C) | Data not readily available. Diphenhydramine boils at 150-165°C at 2 mmHg.[5] | Inferred |

| pKa | Data not readily available. Expected to be slightly higher than Diphenhydramine (~9.0) due to reduced steric hindrance. | Inferred |

| Water Solubility | Data not readily available. Expected to be sparingly soluble as a free base, with increased solubility as a salt. | Inferred |

| LogP (Octanol/Water) | Data not readily available. Likely to be slightly lower (more hydrophilic) than Diphenhydramine (LogP ≈ 3.27) due to the removal of a methyl group.[5] | Inferred |

Experimental Protocols for Physicochemical Characterization

The generation of accurate and reliable physicochemical data requires the implementation of standardized, robust analytical methods. The following section details the protocols for determining the key properties of Nordiphenhydramine.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a new batch of Nordiphenhydramine.

Caption: Logical workflow for the physicochemical characterization of Nordiphenhydramine.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. Impurities typically depress and broaden the melting range. The capillary method is a standard pharmacopeial technique that is both accurate and requires minimal sample.[8]

Protocol:

-

Sample Preparation: Ensure the Nordiphenhydramine sample is finely powdered and thoroughly dried in a desiccator for at least 24 hours to remove any residual solvent, which can act as an impurity.[8][9]

-

Capillary Loading: Load the dry powder into a capillary tube (sealed at one end) to a height of 2-3 mm.[9][10] Pack the sample tightly by tapping the tube on a hard surface or dropping it through a long glass tube.[9][11]

-

Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Perform a quick run by heating at a rate of 4-5°C per minute to find the approximate melting temperature.[10]

-

Accurate Determination: For a new sample, cool the apparatus to at least 15-20°C below the approximate melting point.[9][10] Insert a fresh capillary.

-

Heating Rate: Heat at a controlled rate of 1°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[8][9]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melt) and the temperature at which the entire sample becomes a clear liquid (completion of melt).[9] This range is the melting point.

-

Validation: Perform the determination in triplicate to ensure reproducibility. The results should be consistent within a narrow range (e.g., ±0.5°C).

Aqueous Solubility (OECD Guideline 105 - Flask Method)

Rationale: Aqueous solubility is a critical parameter that directly influences the bioavailability of a drug substance. The flask method is a standard approach cited by the OECD for substances with solubility greater than 10⁻² g/L and is suitable for initial characterization.[12][13]

Protocol:

-

Preliminary Test: To estimate the solubility, add the test substance in stepwise portions (e.g., 10 mg, 100 mg, 1000 mg) to a known volume of water (e.g., 10 mL) in a flask at the test temperature (e.g., 25°C). This helps determine the approximate amount needed for the definitive test.[13]

-

Equilibration: Add an excess amount of Nordiphenhydramine (as determined from the preliminary test) to a known volume of reagent-grade water in a stoppered flask.

-

Agitation: Agitate the solution at a constant temperature (e.g., 25 ± 0.5°C) using a magnetic stirrer or shaker bath. The goal is to reach saturation equilibrium. The time required can vary significantly but should be at least 24 hours. Periodically take samples to determine when equilibrium has been reached (i.e., when consecutive measurements show no significant change in concentration).

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the solution to stand at the test temperature to let undissolved material settle. Separate the aqueous phase from the solid by centrifugation or filtration. Ensure the separation method does not alter the concentration or temperature of the sample.

-

Quantification: Analyze the concentration of Nordiphenhydramine in the clear aqueous supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][14]

-

Calculation: Express the solubility in units of g/L or mg/mL. Perform at least two independent determinations.

pKa Determination (Potentiometric Titration)

Rationale: The pKa, or acid dissociation constant, dictates the degree of ionization of a molecule at a given pH. This is crucial as ionization state affects solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate and reliable method for determining pKa.[15][16]

Protocol:

-

Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[17]

-

Sample Preparation: Accurately weigh and dissolve a sample of Nordiphenhydramine (or its HCl salt) in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1 mM).[16] A co-solvent like methanol may be used if solubility is low, but the aqueous pKa must then be extrapolated.[15][18]

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) on a magnetic stirrer. Purge the solution with nitrogen to displace dissolved CO₂.[17] Immerse the calibrated pH electrode.

-

Titration: As Nordiphenhydramine is a base, titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). If starting with the HCl salt, titrate with a standardized strong base (e.g., 0.1 M NaOH).[16]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the flattest buffer region of the titration curve.[17] This point can be precisely located by finding the inflection point on a derivative plot (ΔpH/ΔV vs. V).

Spectroscopic and Analytical Data

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a substance.[19]

-

Mass Spectrometry (MS): In MS analysis, Nordiphenhydramine would be expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton (241.33 + 1.01 ≈ 242.34). High-resolution MS would provide a highly accurate mass measurement, confirming the elemental composition. Fragmentation patterns would be key to confirming the benzhydryl ether and N-methylethylamine moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the two phenyl rings, the methine proton (-O-CH-), the two methylene groups (-CH₂-CH₂-), and the N-methyl group (-NH-CH₃). The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum would display distinct signals for each unique carbon atom, including those in the phenyl rings, the ether linkage, the aliphatic chain, and the methyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C-O stretching (for the ether), and C=C bending (for the aromatic rings), providing a molecular "fingerprint".[20]

Safety, Handling, and Storage

As with any active pharmaceutical ingredient or chemical, proper handling is essential.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

-

Storage: Store Nordiphenhydramine in a tightly sealed container in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration or freezing under an inert atmosphere may be advisable.

Conclusion

This guide has detailed the essential chemical and physical properties of Nordiphenhydramine and provided robust, validated protocols for their experimental determination. The data generated through these methods are fundamental to all stages of drug development, from early discovery and metabolic profiling to quality control and regulatory compliance. By adhering to these rigorous scientific standards, researchers can ensure the integrity and reliability of their findings, paving the way for a more complete understanding of Nordiphenhydramine's role in pharmacology and toxicology.

References

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

OECD 105 – Water Solubility Test at 20°C. Analytice. [Link]

-

New Substances Notification Regulations (Chemicals and Polymers): Guidelines. Canada.ca. [Link]

-

4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

-

DETERMINATION OF MELTING POINTS. Wilson High School. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Test No. 105: Water Solubility. OECD iLibrary. [Link]

-

Nordiphenhydramine, N-acetyl | C18H21NO2 | CID 568265. PubChem. [Link]

-

Analytical Techniques in Pharmaceutical Analysis. Preprints.org. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

-

NORDIPHENHYDRAMINE. precisionFDA. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

NORDIPHENHYDRAMINE. precisionFDA. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Top 11 Pharmaceutical Analytical Techniques Explained. Pharma Knowledge Forum. [Link]

-

MODERN ANALYTICAL TOOLS FOR THE DETERMINATION OF THE ACTIVE PHARMACEUTICAL INGREDIENTS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Active Ingredient Analysis: Methods And Applications in Product Quality Control. Aijiren. [Link]

-

Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. NIH. [Link]

-

NORDIPHENHYDRAMINE. DrugFuture. [Link]

-

NORDIPHENHYDRAMINE HYDROCHLORIDE. precisionFDA. [Link]

-

DIPHENHYDRAMINE HYDROCHLORIDE. precisionFDA. [Link]

-

Norpheniramine formamide | C16H18N2O | CID 133052758. PubChem. [Link]

-

NORDIPHENHYDRAMINE HYDROCHLORIDE. DrugFuture. [Link]

-

N-Desmethyl Diphenhydramine-d3 Hydrochloride. PubChem. [Link]

-

Diphenhydramine | C17H21NO | CID 3100. PubChem. [Link]

-

Diphenhydramine Hydrochloride | C17H22ClNO | CID 8980. PubChem. [Link]

-

Diphenhydramine hydrochloride [147-24-0]. Molekula Ltd. [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. NORDIPHENHYDRAMINE [drugfuture.com]

- 3. Nordiphenhydramine Hydrochloride | LGC Standards [lgcstandards.com]

- 4. GSRS [precision.fda.gov]

- 5. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. molekula.com [molekula.com]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. filab.fr [filab.fr]

- 13. oecd.org [oecd.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 20. Active Ingredient Analysis: Methods And Applications in Product Quality Control - Blogs - News [alwsci.com]

Structure Elucidation of 2-(Diphenylmethoxy)-N-methylethylamine: A Multi-Technique Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, field-proven methodology for the structure elucidation of 2-(Diphenylmethoxy)-N-methylethylamine (also known as Nordiphenhydramine), a primary metabolite and analogue of Diphenhydramine.[1][2] We move beyond a simple listing of techniques, focusing instead on the strategic integration of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The causality behind experimental choices is detailed, presenting a self-validating system where data from each analysis corroborates the others, culminating in a high-confidence structural assignment. This document is intended for researchers, analytical scientists, and drug development professionals seeking a practical framework for molecular characterization.

Introduction: The Analytical Imperative

2-(Diphenylmethoxy)-N-methylethylamine (C₁₆H₁₉NO, Mol. Wt.: 241.33 g/mol ) is a secondary amine belonging to the ethanolamine antihistamine class.[1] As a significant analogue and metabolite of Diphenhydramine, its unambiguous identification is critical in pharmacokinetic, toxicological, and quality control studies.[3] The presence of multiple structural features—two phenyl rings, an ether linkage, and a secondary amine side chain—requires a multi-faceted analytical strategy to confirm not only the elemental composition and molecular weight but also the precise connectivity and topology of the molecule.

The workflow presented herein follows a logical progression from foundational data to high-resolution structural detail, ensuring a robust and defensible characterization.

Caption: A logical workflow for the structure elucidation of 2-(Diphenylmethoxy)-N-methylethylamine.

Mass Spectrometry (MS): The Foundational Verification

Expertise & Causality: Mass spectrometry is the initial and most crucial step. Its primary purpose is to confirm the molecular weight and, with high-resolution instrumentation, the elemental composition of the analyte. This provides the fundamental formula upon which all subsequent structural interpretations are built. Electron Ionization (EI) is often employed for its ability to induce reproducible fragmentation, offering valuable structural clues.

Expected Data & Interpretation

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 241.1467 (for the monoisotopic mass [C₁₆H₁₉NO]⁺).[4] Observation of this peak confirms the molecular weight.

-

Fragmentation Pattern: The true power of EI-MS lies in analyzing the fragmentation. The structure of 2-(Diphenylmethoxy)-N-methylethylamine suggests several predictable cleavage pathways that validate the internal connectivity. The most characteristic fragmentation of such ethers is the cleavage of the C-O bond, leading to a highly stable diphenylmethyl cation (benzhydryl cation).

Table 1: Predicted Key Mass Fragments for 2-(Diphenylmethoxy)-N-methylethylamine

| m/z Value | Proposed Fragment Ion | Formula | Significance |

| 241 | [C₁₆H₁₉NO]⁺ | M⁺ | Molecular Ion |

| 167 | [C₁₃H₁₁]⁺ | (C₆H₅)₂CH⁺ | Benzhydryl cation; confirms the diphenylmethoxy moiety. This is often the base peak.[3] |

| 74 | [C₄H₁₀N]⁺ | [CH₂(NH)CH₃]⁺ | Side-chain fragment resulting from cleavage alpha to the ether oxygen. |

| 44 | [C₂H₆N]⁺ | [CH₂NHCH₃]⁺ | A characteristic fragment for N-methylethylamine side chains, formed by cleavage beta to the nitrogen.[5] |

Authoritative Insight: The formation of the m/z 44 ion is a highly characteristic fragmentation pathway for aliphatic secondary amines.[6] Its presence strongly supports the N-methylethylamine structure over other isomers. The dominant m/z 167 peak is the classic signature of the benzhydryl ether group.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Introduce a dilute solution of the analyte (e.g., 1 mg/mL in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.

-

Instrumentation: Utilize a mass spectrometer capable of electron ionization.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

-

Source Temperature: ~200-250 °C.

-

-

Data Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern with predicted pathways and library data for analogous structures.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Following MS, IR spectroscopy serves to confirm the presence of key functional groups predicted by the molecular formula. It is a rapid and non-destructive technique that provides orthogonal validation of the molecular backbone. For 2-(Diphenylmethoxy)-N-methylethylamine, we expect to see characteristic absorptions for the aromatic rings, the C-O-C ether linkage, the C-N bond, and the N-H bond of the secondary amine.

Expected Data & Interpretation

The IR spectrum provides a "fingerprint" unique to the molecule, with specific absorption bands corresponding to the vibrations of specific bonds.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |

| ~3300-3500 | N-H Stretch | Secondary Amine | A weak to medium, typically sharp peak confirming the secondary amine.[7] |

| ~3000-3100 | C-H Stretch | Aromatic | Confirms the presence of the phenyl rings. |

| ~2850-2960 | C-H Stretch | Aliphatic (sp³) | Corresponds to the CH₂ and CH₃ groups on the side chain.[8] |

| ~1580-1650 | N-H Bend | Secondary Amine | A medium absorption that further supports the presence of the N-H bond.[8] |

| ~1450-1600 | C=C Stretch | Aromatic Ring | Multiple sharp peaks characteristic of the phenyl groups. |

| ~1050-1150 | C-O Stretch | Ether (Ar-O-C) | A strong, prominent band confirming the diphenylmethoxy ether linkage. |

| ~1020-1250 | C-N Stretch | Aliphatic Amine | Confirms the presence of the amine group.[8] |

Trustworthiness Check: The observation of a distinct N-H stretch around 3300 cm⁻¹ is critical. Its absence would immediately cast doubt on the proposed structure and suggest an N,N-dimethyl analogue (Diphenhydramine) or other isomer. The strong C-O ether stretch is equally vital for confirming the core structure.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No dilution is typically necessary.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample to the background. Identify and label the major absorption peaks and assign them to their corresponding functional groups.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR provides information on the unique carbon atoms. Together, they allow for a near-complete assembly of the molecular puzzle.

Caption: Structure of 2-(Diphenylmethoxy)-N-methylethylamine with proton labels for NMR assignment.

¹H NMR: Proton Environments

Expected Data & Interpretation: Based on analogous structures like 2-phenylethylamine and N,N-dimethylethylamine, we can predict the chemical shifts (δ) and multiplicities.[11][12]

Table 3: Predicted ¹H NMR Assignments (in CDCl₃)

| Label | Protons | Integration | Multiplicity | Approx. δ (ppm) | Rationale |

| a | Ar-H | 10H | Multiplet (m) | 7.20-7.40 | Standard chemical shift for phenyl protons. |

| b | -CH-O- | 1H | Singlet (s) | ~5.40 | The methine proton is deshielded by two phenyl rings and an oxygen atom. |

| c | -O-CH₂- | 2H | Triplet (t) | ~3.60 | Methylene group adjacent to the ether oxygen. |

| d | -CH₂-N- | 2H | Triplet (t) | ~2.80 | Methylene group adjacent to the nitrogen. |

| e | -NH- | 1H | Broad Singlet (br s) | Variable (~1.5-2.5) | The N-H proton signal is often broad and its chemical shift is concentration-dependent. |

| f | -N-CH₃ | 3H | Singlet (s) | ~2.30 | Methyl group attached to nitrogen. |

¹³C NMR: Carbon Skeleton

Expected Data & Interpretation: ¹³C NMR confirms the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Assignments (in CDCl₃)

| Carbon Type | Approx. δ (ppm) | Rationale |

| Aromatic C-H | 126-129 | Phenyl ring carbons.[13] |

| Aromatic C (quaternary) | ~142 | Phenyl carbons attached to the methine carbon. |

| Methine (-CH-O-) | ~85 | Highly deshielded by two phenyl groups and oxygen. |

| Methylene (-O-CH₂-) | ~68 | Methylene carbon adjacent to oxygen. |

| Methylene (-CH₂-N-) | ~50 | Methylene carbon adjacent to nitrogen. |

| Methyl (-N-CH₃) | ~36 | Methyl carbon adjacent to nitrogen. |

Self-Validating System: The data must be internally consistent. The integration values in the ¹H NMR spectrum must sum to 19 protons. The number of signals in the ¹³C NMR spectrum should match the number of unique carbons in the proposed structure. 2D NMR techniques like COSY (¹H-¹H correlation) would definitively show the coupling between the -O-CH₂- (c) and -CH₂-N- (d) protons, confirming the ethyl bridge. An HSQC experiment would link each proton signal directly to its attached carbon signal, validating the assignments in Tables 3 and 4.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of ~ -1 to 10 ppm.

-

Ensure proper shimming for high resolution.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover ~0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate using the TMS reference. Integrate the ¹H signals and assign peaks based on chemical shift, multiplicity, and correlation data if 2D experiments are performed.[14]

X-ray Crystallography: The Ultimate Confirmation

For an unambiguous, definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique provides precise bond lengths, bond angles, and conformational information.

Causality: While the combination of MS, IR, and NMR provides exceptionally high confidence in the structure, it does not reveal the molecule's conformation or the packing arrangement in a crystal lattice. X-ray crystallography is employed when this level of detail is required, for instance, in polymorphism studies or for understanding solid-state stability.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in at least one dimension).[15] This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer.[15] The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. Diffraction patterns are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Conclusion: A Synthesis of Evidence

The structure elucidation of 2-(Diphenylmethoxy)-N-methylethylamine is achieved not by a single technique but by the logical and systematic integration of multiple analytical methods. Mass spectrometry confirms the molecular formula, infrared spectroscopy validates the presence of key functional groups, and NMR spectroscopy provides the definitive map of atomic connectivity. Each step provides evidence that corroborates the findings of the others, creating a robust, self-validating dossier that ensures the identity and integrity of the molecule. This multi-technique workflow represents a best-practice approach in the pharmaceutical sciences, providing the highest degree of confidence required for research, development, and regulatory submission.

References

- CoLab. (2024). Comprehensive Review of Analytical Approaches for the Detection of Diphenhydramine: A Systematic Analysis.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36060, 2-(Diphenylmethoxy)ethylamine. Retrieved from [Link]

-

ResearchGate. (2012). Spectrophotometric Determination of Diphenhydramine hydrochloride and Application to Pharmaceutical Preparations. Available at: [Link]

- USP's Emerging Standards. (2025). Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution.

-

Ukaaz Publications. (2023). A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. Retrieved from [Link]

-

mzCloud. (2018). Diphenhydramine. Available at: [Link]

-

SpectraBase. (n.d.). 2-Diphenylmethoxy-N,N-dimethylethanamine cation;diphenhydramine cation - Optional[13C NMR]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benadryl in NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 644160, 2-(diphenylmethoxy)-N,N-dimethylethanaminium chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-dimethoxy-N-methylethylamine - Optional[13C NMR]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X Ray Crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine HCl.... Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(diphenylmethoxy)-N,N-dimethylethanamine hydrochloride, DPH. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of N-methylethanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of 2-phenylethylamine with host cone-3. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of dimethylamine. Retrieved from [Link]

-

ACS Publications. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of N-methylethanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of dimethylamine. Retrieved from [Link]

-

RSC Publishing. (n.d.). IR spectrum of the protonated neurotransmitter 2-phenylethylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of phenylethylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1H and 13C NMR spectra for compounds 3a-s and 4a-s. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanamine, N,N-dimethyl- in NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. 2-(Diphenylmethoxy)-N-methylethylamine | LGC Standards [lgcstandards.com]

- 3. 2-(Diphenylmethoxy)ethylamine | C15H17NO | CID 36060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Diphenylmethoxy)-N-methylethylamine | LGC Standards [lgcstandards.com]

- 5. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Benadryl [webbook.nist.gov]

- 10. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ethanamine, N,N-dimethyl- [webbook.nist.gov]

- 13. 2-PhenylethylaMine(64-04-0) 13C NMR [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology and Toxicology of 2-(Diphenylmethoxy)-N-methylethylamine

Foreword

This guide provides a comprehensive technical overview of 2-(Diphenylmethoxy)-N-methylethylamine, more commonly known as N-Desmethyldiphenhydramine or Nordiphenhydramine. As the primary active metabolite of the first-generation antihistamine Diphenhydramine, understanding its pharmacological and toxicological profile is paramount for researchers, scientists, and drug development professionals. This document moves beyond a surface-level description, offering in-depth analysis of its mechanism of action, pharmacokinetics, and toxicological considerations, supported by experimental protocols and data visualizations.

Introduction and Chemical Identity

2-(Diphenylmethoxy)-N-methylethylamine is a secondary amine and a crucial metabolite in the biotransformation of Diphenhydramine.[1] Its chemical structure is characterized by a diphenylmethoxy group linked to an N-methylethylamine moiety.

Chemical Properties:

| Property | Value |

| IUPAC Name | 2-(benzhydryloxy)-N-methylethanamine[1] |

| Synonyms | N-Desmethyldiphenhydramine, Nordiphenhydramine[1][2] |

| CAS Number | 17471-10-2[1] |

| Molecular Formula | C16H19NO[1] |

| Molecular Weight | 241.33 g/mol [1] |

Pharmacology

The pharmacological activity of N-Desmethyldiphenhydramine is intrinsically linked to that of its parent compound, Diphenhydramine, which is a potent H1-receptor antagonist with anticholinergic and sedative effects.[2] While specific receptor binding affinity and functional assay data for N-Desmethyldiphenhydramine are not as extensively documented as for Diphenhydramine, its structural similarity suggests a comparable, albeit potentially modified, pharmacological profile.

Mechanism of Action

Like Diphenhydramine, N-Desmethyldiphenhydramine is presumed to act as an inverse agonist at histamine H1 receptors. This action competitively blocks the effects of histamine, a key mediator in allergic and inflammatory responses.[3] The blockade of H1 receptors in the central nervous system is responsible for the sedative effects commonly associated with first-generation antihistamines.

Signaling Pathway

The antagonism of the H1 receptor by N-Desmethyldiphenhydramine interrupts the canonical Gq/11 protein-coupled signaling cascade. This prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium release and protein kinase C (PKC) activation leads to the attenuation of the allergic and inflammatory response.

Caption: H1 Receptor Signaling Pathway and Inhibition by N-Desmethyldiphenhydramine.

Pharmacokinetics

The pharmacokinetic profile of N-Desmethyldiphenhydramine is primarily understood in the context of it being a metabolite of Diphenhydramine.

Absorption and Metabolism

Following oral administration, Diphenhydramine is well-absorbed and undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway is N-demethylation to form N-Desmethyldiphenhydramine.[4][5] This biotransformation is predominantly mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP1A2, CYP2C9, and CYP2C19.[4][5][6]

N-Desmethyldiphenhydramine is further metabolized by a second demethylation step to N,N-Didesmethyldiphenhydramine.[1]

Caption: Metabolic Pathway of Diphenhydramine to N-Desmethyldiphenhydramine.

Distribution and Excretion

Studies have shown that after oral administration of Diphenhydramine, the peak plasma concentration of N-Desmethyldiphenhydramine appears in parallel with the disappearance of the parent drug.[7] The majority of Diphenhydramine and its metabolites are excreted in the urine.[3]

Pharmacokinetic Parameters of Diphenhydramine and N-Desmethyldiphenhydramine (DMDP) after a 50 mg Oral Dose of Diphenhydramine:

| Parameter | Diphenhydramine | N-Desmethyldiphenhydramine (DMDP) |

| Peak Plasma Level (Cmax) | 66 ng/mL | Not explicitly stated, but its appearance mirrors DP disappearance[7] |

| Time to Peak (Tmax) | 2.3 hours | Not explicitly stated[7] |

| Area Under the Curve (AUC) | - | Significantly higher after oral vs. IV DP (218 vs 145 hr-ng/mL)[7] |

Toxicology

The toxicological profile of N-Desmethyldiphenhydramine is not as well-defined as that of Diphenhydramine. However, given its structural similarity and role as a primary metabolite, it is expected to contribute to the overall toxicological effects observed after Diphenhydramine administration.

Acute Toxicity

Overdose of Diphenhydramine can lead to a range of adverse effects, including sedation, anticholinergic symptoms (dry mouth, blurred vision, urinary retention), and in severe cases, delirium, seizures, and cardiotoxicity. It is plausible that N-Desmethyldiphenhydramine contributes to these effects.

Genotoxicity and Carcinogenicity

Specific studies on the genotoxicity and carcinogenicity of N-Desmethyldiphenhydramine are limited. However, a related compound, N-nitroso-desmethyl-diphenhydramine, is suspected of causing cancer.[8]

Experimental Protocols

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol outlines a method to study the metabolism of Diphenhydramine to N-Desmethyldiphenhydramine.

Objective: To determine the kinetics of N-Desmethyldiphenhydramine formation from Diphenhydramine in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Diphenhydramine

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Diphenhydramine in a suitable solvent (e.g., methanol).

-

In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding Diphenhydramine to the HLM suspension.

-

Immediately add the NADPH regenerating system to start the metabolic reaction.

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence and quantity of N-Desmethyldiphenhydramine using a validated LC-MS/MS method.

Caption: Workflow for In Vitro Metabolism Assay of Diphenhydramine.

Conclusion

2-(Diphenylmethoxy)-N-methylethylamine is a pharmacologically relevant metabolite of Diphenhydramine. Its formation, primarily through CYP2D6-mediated N-demethylation, is a key step in the biotransformation of the parent drug. While its specific pharmacological and toxicological profiles require further elucidation, its structural similarity to Diphenhydramine suggests a significant contribution to the overall effects of the drug. Future research should focus on isolating N-Desmethyldiphenhydramine and characterizing its receptor binding affinities, functional activities, and a comprehensive safety profile to better understand its role in both the therapeutic and adverse effects of Diphenhydramine.

References

-

Diphenhydramine (Benadryl). (n.d.). Retrieved from [Link]

-

What is the metabolism of Diphenhydramine (Benadryl)? (2025, May 14). Dr.Oracle. Retrieved from [Link]

-

What is the metabolism of Benadryl (diphenhydramine)? (2025, October 9). Dr.Oracle. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diphenhydramine. PubChem Compound Summary for CID 3100. Retrieved from [Link].

-

Akutsu, T., Kobayashi, K., Sakurada, K., Ikegaya, H., Furihata, T., & Chiba, K. (2007). Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation. Drug Metabolism and Disposition, 35(1), 72–78. [Link]

-

Blyden, G. T., Greenblatt, D. J., Scavone, J. M., & Shader, R. I. (1986). Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration. Journal of Clinical Pharmacology, 26(7), 524–528. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Desmethyldiphenhydramine. PubChem Compound Summary for CID 40791. Retrieved from [Link].

-

Blyden, G. T., Greenblatt, D. J., Scavone, J. M., & Shader, R. I. (1986). Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration. Journal of Clinical Pharmacology, 26(7), 524–528. [Link]

-

National Center for Biotechnology Information. (n.d.). N-nitroso-desmethyl-diphenhydramine. PubChem Compound Summary for CID 85845033. Retrieved from [Link].

Sources

- 1. N-Desmethyldiphenhydramine | C16H19NO | CID 40791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. people.ucsc.edu [people.ucsc.edu]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-nitroso-desmethyl-diphenhydramine | C16H18N2O2 | CID 85845033 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Biological Activity of Nordiphenhydramine

Introduction: Unveiling the Profile of a Primary Metabolite

Nordiphenhydramine (N-desmethyldiphenhydramine) is the primary and pharmacologically active N-demethylated metabolite of diphenhydramine, a widely used first-generation antihistamine.[1][2] The metabolic conversion from the parent drug is predominantly mediated by the cytochrome P450 enzyme CYP2D6.[3][4] While the pharmacological profile of diphenhydramine is well-documented, a comprehensive understanding of its in vivo effects necessitates a thorough characterization of its principal metabolites. Nordiphenhydramine's structural similarity to the parent compound suggests it retains significant biological activity.[5]

This guide provides a technical framework for the systematic in vitro evaluation of Nordiphenhydramine. As publicly available quantitative data for this specific metabolite is limited, we will proceed from the perspective of designing a complete investigational plan. We will detail the core assays required to define its activity profile at its primary therapeutic target and key off-targets, grounding our approach in established, robust methodologies used for characterizing related compounds.

Part 1: Primary Target Characterization: Histamine H1 Receptor Binding

Scientific Rationale & Mechanistic Insight

The therapeutic effect of first-generation antihistamines stems from their interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR). Upon binding histamine, the H1 receptor activates the Gq/11 pathway, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C, driving the classic allergic and inflammatory responses.[6]

Notably, most H1-antihistamines, including diphenhydramine, are not neutral antagonists but function as inverse agonists .[7] The H1 receptor exhibits constitutive (basal) activity even in the absence of histamine. Inverse agonists bind preferentially to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thus reducing the basal signaling that contributes to inflammatory conditions.[6] Determining Nordiphenhydramine's binding affinity (Kᵢ) and confirming its mechanism as an inverse agonist are the primary steps in its characterization.

Diagram: H1 Receptor Signaling & Inverse Agonism

Caption: H1 receptor signaling cascade and the stabilizing effect of an inverse agonist.

Experimental Protocol: H1 Receptor Competitive Radioligand Binding Assay

This assay quantifies the affinity of Nordiphenhydramine for the human H1 receptor by measuring its ability to compete with and displace a known high-affinity radioligand.

1. Materials & Reagents:

-

Receptor Source: Commercially available membrane preparations from HEK293 or CHO cells stably expressing the human histamine H1 receptor.

-

Radioligand: [³H]-Mepyramine (also known as Pyrilamine), a high-affinity H1 antagonist.

-

Non-Specific Binding (NSB) Agent: Mianserin (10 µM final concentration).

-

Test Compound: Nordiphenhydramine, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions prepared.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C), liquid scintillation counter, and scintillation fluid.

2. Step-by-Step Methodology:

-

Preparation: Thaw cell membrane preparations on ice. Dilute in ice-cold assay buffer to a final protein concentration that yields a robust signal-to-noise ratio (typically 5-20 µg protein per well, to be optimized).

-

Assay Plate Setup: To each well of a 96-well plate, add in order:

-

25 µL Assay Buffer (for Total Binding) OR 25 µL Mianserin (for NSB).

-

25 µL of Nordiphenhydramine at various concentrations (or vehicle for Total Binding and NSB controls).

-

25 µL of [³H]-Mepyramine diluted in assay buffer to a final concentration near its Kₑ value (e.g., 1-2 nM).

-

25 µL of diluted cell membrane preparation.

-

-

Incubation: Seal the plate and incubate at 25°C for 90-120 minutes with gentle agitation to reach binding equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis & Interpretation (Self-Validation):

-

Specific Binding: Calculate specific binding for each concentration: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

IC₅₀ Determination: Plot the percent specific binding against the logarithm of Nordiphenhydramine concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value (the concentration of Nordiphenhydramine that inhibits 50% of specific radioligand binding).

-

Kᵢ Calculation: Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

-

Quality Control: A successful assay will show low NSB (<10% of Total Binding) and a well-defined sigmoidal curve for the test compound. The results should be compared to a known standard, such as unlabeled diphenhydramine.

Part 2: Off-Target Profiling: Monoamine Transporters & Metabolic Enzymes

Serotonin Transporter (SERT) Interaction

Scientific Rationale: Diphenhydramine is known to weakly inhibit the serotonin transporter (SERT), an interaction that may contribute to its complex CNS effects.[8] Characterizing Nordiphenhydramine's activity at SERT is crucial for predicting its potential for serotonergic side effects or drug-drug interactions with agents like SSRIs.[9][10]

Diagram: SERT Uptake Inhibition Assay Workflow

Caption: Workflow for a cell-based serotonin uptake inhibition assay.

Experimental Protocol: [³H]5-HT Uptake Inhibition Assay

-

Materials & Reagents:

-

Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).

-

Radiochemical: [³H]-Serotonin ([³H]5-HT).

-

Positive Control: A known SERT inhibitor, such as Fluoxetine.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Apparatus: 96-well cell culture plates, scintillation counter.

-

-

Step-by-Step Methodology:

-

Cell Plating: Seed hSERT-expressing cells into 96-well plates and culture until they form a confluent monolayer.

-

Pre-incubation: Aspirate the culture medium and wash the cells gently with KRH buffer. Add KRH buffer containing various concentrations of Nordiphenhydramine, Fluoxetine (positive control), or vehicle. Incubate for 15-30 minutes at 37°C.

-

Uptake Initiation: Add [³H]5-HT to each well to initiate the uptake reaction.

-

Uptake Reaction: Incubate for a short, defined period within the linear uptake range (e.g., 10-15 minutes) at 37°C.

-

Termination: Rapidly terminate the uptake by aspirating the solution and washing the cell monolayer multiple times with ice-cold KRH buffer.

-

Lysis & Quantification: Lyse the cells with a suitable lysis buffer or detergent. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the internalized radioactivity.

-

-

Data Analysis & Interpretation:

-

Determine the concentration-dependent inhibition of [³H]5-HT uptake by Nordiphenhydramine.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit to a sigmoidal curve to calculate the IC₅₀ value. This value represents the potency of Nordiphenhydramine as a SERT inhibitor.

Cytochrome P450 2D6 (CYP2D6) Inhibition

Scientific Rationale: Diphenhydramine is both a substrate and a moderate competitive inhibitor of CYP2D6, the same enzyme responsible for its metabolism to Nordiphenhydramine.[4][11] This creates a potential for complex drug-drug interactions. It is imperative to determine if Nordiphenhydramine retains or enhances this inhibitory activity, as this would influence the metabolism of other co-administered CYP2D6 substrates.[12][13]

Diagram: CYP2D6 Inhibition Assay Workflow

Caption: Workflow for determining CYP2D6 inhibition using human liver microsomes.

Experimental Protocol: CYP2D6 Inhibition Assay (HLM)

-

Materials & Reagents:

-

Enzyme Source: Pooled Human Liver Microsomes (HLM).

-

Probe Substrate: Bufuralol (a specific CYP2D6 substrate).

-

Cofactor: NADPH-regenerating system.

-

Positive Control: Quinidine (a potent CYP2D6 inhibitor).

-

Test Compound: Nordiphenhydramine.

-

Instrumentation: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

-

Step-by-Step Methodology:

-

Pre-incubation: In a 96-well plate, pre-incubate HLM with various concentrations of Nordiphenhydramine (or Quinidine/vehicle) in a phosphate buffer at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the probe substrate (Bufuralol) and the NADPH-regenerating system.

-

Incubation: Incubate at 37°C for a time within the linear range of metabolite formation (e.g., 15 minutes).

-

Termination: Stop the reaction by adding a quenching solvent, typically ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an analysis plate and quantify the formation of the metabolite (1'-hydroxybufuralol) using a validated LC-MS/MS method.

-

-

Data Analysis & Interpretation:

-

Measure the rate of metabolite formation at each inhibitor concentration.

-

Plot the percent of remaining enzyme activity against the log of Nordiphenhydramine concentration to determine the IC₅₀.

-

The Kᵢ value can be determined by running the assay at multiple substrate concentrations and performing a Dixon or Cornish-Bowden plot analysis to confirm the mechanism of inhibition (e.g., competitive, non-competitive).

Summary of Biological Activities: A Comparative Framework

While specific quantitative data for Nordiphenhydramine is pending experimental determination, its activity can be benchmarked against its well-characterized parent compound, Diphenhydramine.

| Target | Assay Type | Parameter | Diphenhydramine (Reference Value) | Nordiphenhydramine (To Be Determined) |

| Histamine H1 Receptor | Radioligand Binding | Kᵢ (nM) | ~1 - 20 | TBD |

| Serotonin Transporter (SERT) | [³H]5-HT Uptake | IC₅₀ (nM) | >1000 (Weak)[8] | TBD |

| Cytochrome P450 2D6 | HLM Inhibition | Kᵢ (µM) | ~2 - 11[11][13] | TBD |

Conclusion

A thorough in vitro characterization is fundamental to understanding the complete pharmacological and toxicological profile of Nordiphenhydramine. As the primary active metabolite of diphenhydramine, its affinity for the H1 receptor and its potential for off-target interactions with the serotonin transporter and CYP2D6 enzyme system are critical determinants of the parent drug's overall efficacy and safety profile. The experimental frameworks detailed in this guide provide a robust, validated pathway for generating the essential data required by researchers, scientists, and drug development professionals to fully elucidate the biological activity of this important compound.

References

-

Title: Diphenhydramine (Benadryl) Source: University of Arizona URL: [Link]

-

Title: Diphenhydramine | C17H21NO Source: PubChem - NIH URL: [Link]

-

Title: N-Desmethyldiphenhydramine | C16H19NO Source: PubChem - NIH URL: [Link]

-

Title: Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry Source: PubMed URL: [Link]

-

Title: Do antihistamines inhibit CYP2D6 (cytochrome P450 2D6)? Source: Dr.Oracle URL: [Link]

-

Title: Does diphenhydramine inhibit the CYP2D6 (cytochrome P450 2D6) enzyme? Source: Dr.Oracle URL: [Link]

-

Title: In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists Source: PubMed URL: [Link]

-

Title: N-Desmethyl Diphenhydramine-d3 Hydrochloride Source: Pharmaffiliates URL: [Link]

-

Title: Species Differences in the Metabolism of Diphenhydramine (Benadryl 1 ) 2 Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

-

Title: Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation Source: PubMed URL: [Link]

-

Title: Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists Source: ResearchGate URL: [Link]

-

Title: Inhibitory effects of H-1-antihistamines on CYP2D6-and CYP2C9-mediated drug metabolic reactions in human liver microsomes Source: ResearchGate URL: [Link]

-

Title: Identification of diphenydramine (Benadryl) metabolities in human subjects Source: PubMed URL: [Link]

-

Title: Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET Source: PubMed Central - NIH URL: [Link]

-

Title: Diphenhydramine H1-Antihistamine Action Source: SMPDB URL: [Link]

-

Title: Serotonin and Norepinephrine Reuptake Inhibitors Source: PubMed URL: [Link]

-

Title: H1 antagonist Source: Wikipedia URL: [Link]

Sources

- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Desmethyldiphenhydramine | C16H19NO | CID 40791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. people.ucsc.edu [people.ucsc.edu]

- 4. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. SMPDB [smpdb.ca]

- 7. H1 antagonist - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin and Norepinephrine Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. droracle.ai [droracle.ai]

- 13. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Demethyldiphenhydramine: Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethyldiphenhydramine, also known as nordiphenhydramine, is the primary active metabolite of the first-generation antihistamine, diphenhydramine. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of N-Demethyldiphenhydramine. While the history of its parent compound, diphenhydramine, is well-documented, this guide focuses on the unique characteristics of its N-demethylated metabolite. We will delve into its metabolic formation, present a detailed protocol for its chemical synthesis, and analyze its pharmacological activity, including its binding affinities for histamine H1 and muscarinic receptors. This guide aims to serve as a valuable resource for researchers and scientists in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction and Historical Context

The story of N-Demethyldiphenhydramine is intrinsically linked to its parent compound, diphenhydramine. Diphenhydramine (marketed as Benadryl®) was first synthesized in 1943 by Dr. George Rieveschl and his team at the University of Cincinnati.[1][2] This discovery marked a significant milestone in the treatment of allergic reactions, and diphenhydramine quickly became a widely used antihistamine.[3]

N-Demethyldiphenhydramine emerged in the scientific literature as a recognized mammalian metabolite of diphenhydramine.[4] Its formation is a key step in the metabolic cascade of diphenhydramine within the human body. While a singular "discovery" paper for N-Demethyldiphenhydramine is not as clearly defined as that of its parent molecule, its identification was a crucial step in understanding the complete pharmacokinetic and pharmacodynamic profile of diphenhydramine.

Metabolic Pathway and Formation

N-Demethyldiphenhydramine is the product of the N-demethylation of diphenhydramine, a metabolic process primarily carried out in the liver. This biotransformation is catalyzed by the cytochrome P450 (CYP) family of enzymes, with CYP2D6 being the principal isoenzyme responsible for this reaction.[5][6]

The metabolic conversion involves the removal of one of the methyl groups from the tertiary amine of diphenhydramine, resulting in a secondary amine. This process is a common metabolic pathway for many xenobiotics containing N,N-dimethylamino moieties.

Figure 1: Metabolic conversion of Diphenhydramine to N-Demethyldiphenhydramine, primarily catalyzed by the CYP2D6 enzyme.

Chemical Synthesis of N-Demethyldiphenhydramine

The chemical synthesis of N-Demethyldiphenhydramine can be achieved through the N-demethylation of diphenhydramine. One established method for the N-demethylation of tertiary amines is the von Braun reaction .[7][8] This reaction involves the use of cyanogen bromide (CNBr) to cleave one of the N-alkyl groups. The resulting cyanamide intermediate is then hydrolyzed to yield the secondary amine.

Experimental Protocol: Synthesis via von Braun Reaction

Warning: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Step 1: N-Cyanation of Diphenhydramine

-

Dissolve diphenhydramine (1 equivalent) in a dry, inert solvent such as benzene or chloroform.

-

Slowly add a solution of cyanogen bromide (1.1 equivalents) in the same solvent to the diphenhydramine solution at room temperature with stirring.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and wash it with water to remove any unreacted cyanogen bromide and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyano-N-methyl-2-(diphenylmethoxy)ethylamine (cyanamide intermediate).

Step 2: Hydrolysis of the Cyanamide Intermediate

-

The crude cyanamide intermediate is then subjected to hydrolysis. This can be achieved under acidic or basic conditions.

-

Acidic Hydrolysis: Reflux the cyanamide in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Basic Hydrolysis: Reflux the cyanamide in an alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

The progress of the hydrolysis should be monitored by TLC.

-

Once the reaction is complete, cool the mixture and neutralize it to the appropriate pH.

-

Extract the N-Demethyldiphenhydramine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude N-Demethyldiphenhydramine can be further purified by column chromatography or recrystallization to yield the pure product.

Figure 2: Two-step synthesis of N-Demethyldiphenhydramine from diphenhydramine using the von Braun reaction.

Pharmacological Profile

N-Demethyldiphenhydramine, as an active metabolite, contributes to the overall pharmacological effects of diphenhydramine. Its primary mechanisms of action are antagonism of the histamine H1 receptor and muscarinic acetylcholine receptors.[9]

Histamine H1 Receptor Antagonism

Like its parent compound, N-Demethyldiphenhydramine is an antagonist of the histamine H1 receptor. This action is responsible for its antihistaminic effects, which are beneficial in the treatment of allergic reactions. By blocking the action of histamine at H1 receptors, it prevents the characteristic symptoms of allergy, such as sneezing, itching, and rhinorrhea.

Muscarinic Receptor Antagonism (Anticholinergic Activity)

N-Demethyldiphenhydramine also exhibits anticholinergic properties due to its antagonism of muscarinic acetylcholine receptors.[10] This activity is responsible for many of the side effects associated with first-generation antihistamines, including dry mouth, blurred vision, urinary retention, and sedation.[11]

Receptor Binding Affinities

The following table summarizes the available data on the binding affinities (Ki) of diphenhydramine for various receptors. While specific Ki values for N-Demethyldiphenhydramine are not as extensively reported in publicly available literature, it is expected to have a similar, though potentially varied, binding profile to its parent compound. Further research is warranted to fully characterize its receptor binding affinities.

| Receptor | Ligand | Ki (nM) | Source |

| Histamine H1 | Diphenhydramine | 20 | [12] |

| Muscarinic M1 | Diphenhydramine | 83 | [12] |

| Muscarinic M2 | Diphenhydramine | 373 | [12] |

Conclusion

N-Demethyldiphenhydramine is a pharmacologically active metabolite of diphenhydramine that plays a significant role in its therapeutic effects and side effect profile. Understanding its formation, synthesis, and pharmacological activity is crucial for a complete comprehension of diphenhydramine's action in the body. This technical guide provides a foundational overview for researchers and scientists, highlighting the key aspects of N-Demethyldiphenhydramine's chemistry and pharmacology. Further investigation into the specific receptor binding affinities and functional activity of this metabolite will provide a more nuanced understanding of its contribution to the clinical profile of diphenhydramine.

References

- Rieveschl, G. (1949). U.S. Patent No. 2,421,714. Washington, DC: U.S.

-

Wikipedia. (2024). George Rieveschl. Retrieved from [Link]

-

Wikipedia. (2024). Diphenhydramine. Retrieved from [Link]

- Nakamura, T., et al. (2006). Identification of human cytochrome P450 isozymes involved in diphenhydramine N-demethylation. Drug Metabolism and Disposition, 35(1), 72-8.

-

Dr. Oracle. (2025). What is the metabolism of Benadryl (diphenhydramine)? Retrieved from [Link]

-

Wikipedia. (2024). Von Braun reaction. Retrieved from [Link]

- Thavaneswaran, S., & Scammells, P. J. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Bioorganic & Medicinal Chemistry Letters, 16(10), 2868-2871.

-

PubChem. (n.d.). Diphenhydramine. Retrieved from [Link]

- NHTSA. (n.d.). Diphenhydramine Facts. Retrieved from a PDF document on the NHTSA website.

- Moody, J. D., et al. (2000). Metabolism of the ethanolamine-type antihistamine diphenhydramine (Benadryl) by the fungus Cunninghamella elegans. Applied Microbiology and Biotechnology, 53(3), 310-5.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). diphenhydramine activity data from GtoPdb and ChEMBL. Retrieved from [Link]

- Ensor, C. R., Russel, D., & Chen, G. (1954). A comparative study on some aspects of the pharmacology of diphenhydramine and chemically related compounds. Journal of Pharmacology and Experimental Therapeutics, 112(3), 318-25.

- Wolfson, S. R., et al. (2018). The antihistamine diphenhydramine is demethylated by anaerobic wastewater microorganisms. Chemosphere, 203, 121-127.

-

PubChem. (n.d.). N-Desmethyldiphenhydramine. Retrieved from [Link]

- Hamelin, B. A., et al. (1998). In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists. Drug Metabolism and Disposition, 26(6), 536-9.

- Ban, T., et al. (2024). CYP2D6 inhibition by diphenhydramine leading to fatal hydrocodone overdose. Drug Metabolism and Personalized Therapy, 39(2), 99-102.

-

EBM Consult. (2015). The Mechanism of Diphenhydramine's (Benadryl; Tylenol PM; Unisom) Ability to Cause Xerostomia (Dry Mouth). Retrieved from [Link]

- Kubo, N., et al. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese Journal of Pharmacology, 43(3), 277-82.

-

StatPearls. (2025). Diphenhydramine. Retrieved from [Link]

- Tobin, J. R., et al. (2024). Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile. Journal of Emergency Medicine, 66(1), 98-107.

- Asian Publication Corporation. (2019). A Concise and Efficient Synthesis of an Impurity, N-Desmethyl Alcaftadine from Alcaftadine: An H1 Antagonist.

-

Dr. Oracle. (2025). Is diphenhydramine (Benadryl) an anticholinergic medication? Retrieved from [Link]

- Benchchem. (2025). An In-Depth Technical Guide to the Anticholinergic Properties of Diphenhydramine at Muscarinic Receptors.

- Patel, P. N., et al. (2014). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 76(6), 526-532.

- Katritzky, A. R., et al. (1998). Synthesis of Mono- And Symmetrical di-N-hydroxy- And N-aminoguanidines. Journal of Organic Chemistry, 63(26), 9987-9989.

-

precisionFDA. (n.d.). NORDIPHENHYDRAMINE. Retrieved from [Link]

- Zhang, Y., et al. (2018). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry, 20(17), 4065-4071.

- Kummari, E., et al. (2020). Improved Synthesis of N-Methylcadaverine. Molecules, 25(16), 3723.

Sources

- 1. A comparative study on some aspects of the pharmacology of diphenhydramine and chemically related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [3H]-(+)-N-methyl-4-methyldiphenhydramine, a quaternary radioligand for the histamine H1-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Desmethyldiphenhydramine | C16H19NO | CID 40791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Procedure for Preparation of diphenhydramine | Filo [askfilo.com]

- 7. The antihistamine diphenhydramine is demethylated by anaerobic wastewater microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]-(+)-N-methyl-4-methyldiphenhydramine, a quaternary radioligand for the histamine H1-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ki Summary [bindingdb.org]

- 11. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical and Molecular Profile of 2-(Diphenylmethoxy)-N-methylethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the biochemical and molecular characteristics of 2-(Diphenylmethoxy)-N-methylethylamine, a primary metabolite of the first-generation antihistamine, diphenhydramine. Known synonymously as N-Desmethyldiphenhydramine and Nordiphenhydramine, this compound's profile is critical for a complete understanding of the pharmacology and toxicology of its parent drug. This document delves into its mechanism of action, metabolic pathways, and the key molecular interactions that define its biological activity.

Introduction: The Significance of a Primary Metabolite